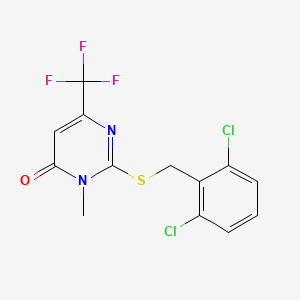

2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

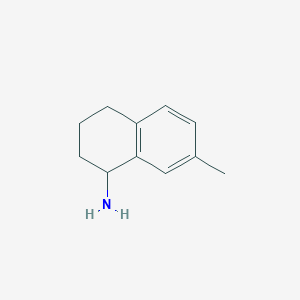

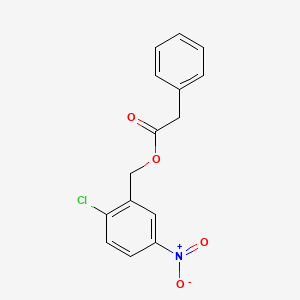

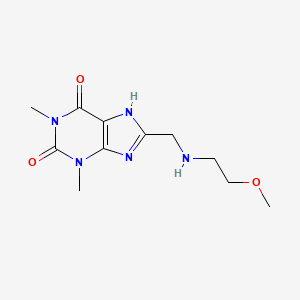

The compound “2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a complex organic molecule. It contains a pyrimidinone ring, which is a common structure in many pharmaceuticals due to its ability to bind to various biological targets. The molecule also contains a trifluoromethyl group, which can enhance the molecule’s stability and lipophilicity, potentially improving its pharmacokinetic properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidinone ring, followed by the introduction of the various substituents. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring, a trifluoromethyl group, and a dichlorobenzyl group. These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the pyrimidinone ring might be susceptible to reactions with nucleophiles, while the trifluoromethyl group could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .科学的研究の応用

Iodocyclization and Chemical Synthesis

Research by Frolova et al. (2016) explored the iodination of related compounds, resulting in cyclization to produce various triiodides and iodides. This study is significant for understanding the chemical transformations and potential synthesis pathways of similar pyrimidinone compounds (Frolova, Kim, & Slepukhin, 2016).

Heterocyclic Precursor Formation

Boyle et al. (2001) discussed the challenges in nitration of 2-amino-6-chloro-4(3H)-pyrimidinone, a closely related compound, revealing the formation of unusual gem-dinitro compounds. These findings are relevant for understanding the behavior of related pyrimidinones under nitration conditions (Boyle, Daly, Leurquin, Robinson, & Scully, 2001).

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized various thieno[3,2-d]pyrimidine derivatives, including compounds structurally similar to the target molecule. These compounds exhibited potent anticancer activity, comparable to doxorubicin, against several human cancer cell lines. This highlights the potential of such compounds in anticancer research (Hafez & El-Gazzar, 2017).

Biological and Physicochemical Properties

Zadorozhny et al. (2010) conducted a study on substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, which are chemically related to the compound . They compared the physicochemical properties and biological potential of these compounds, providing insights into the behavior and applications of similar pyrimidinone derivatives (Zadorozhny, Turov, & Kovtunenko, 2010).

Antiviral and Cytotoxic Activity

Navrotskii (2003) reported on 2-(alkylthio)-6-benzhydryl-4(3H)-pyrimidinones, compounds with a structure related to the target molecule, exhibiting anti-HIV-1 activity. This study contributes to understanding the antiviral and cytotoxic potential of such compounds (Navrotskii, 2003).

Synthesis of Heterocyclic Derivatives

Bassyouni and Fathalla (2013) focused on synthesizing heterocyclic sulfanylpyrimidin-4(3H)-one derivatives. They employed various reagents and conditions, indicating the versatility in synthesizing related pyrimidinone compounds and their potential for diverse biological activities (Bassyouni & Fathalla, 2013).

Chemical Reactions with Heterocyclic Carboxylic Acids

Gubanova et al. (2020) studied the reactions of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, including derivatives of pyrimidinones. This research provides valuable insights into the chemical reactivity and potential applications of pyrimidinone derivatives in coordination chemistry (Gubanova, Sharutin, Sharutina, & Petrova, 2020).

Antimalarial Properties

Colbry, Elslager, and Werbel (1984) explored the synthesis and antimalarial activity of pyrimidinone derivatives, shedding light on the potential therapeutic applications of such compounds in treating malaria (Colbry, Elslager, & Werbel, 1984).

作用機序

The mechanism of action of this compound would depend on its intended biological target. The pyrimidinone ring is a common feature in many drugs and can bind to various biological targets. The dichlorobenzyl and trifluoromethyl groups could also interact with biological targets, potentially enhancing the compound’s biological activity .

Safety and Hazards

将来の方向性

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include studies to determine its mechanism of action, pharmacokinetics, and potential therapeutic applications .

特性

IUPAC Name |

2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2F3N2OS/c1-20-11(21)5-10(13(16,17)18)19-12(20)22-6-7-8(14)3-2-4-9(7)15/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCOYBMHYRYBJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2512566.png)

![1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2512575.png)

![1-{[(pyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2512576.png)

![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2512578.png)

![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2512579.png)